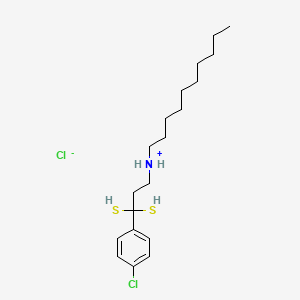

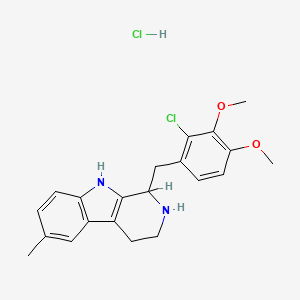

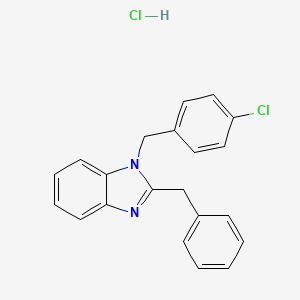

![molecular formula C₂₀H₁₉FO₂S B1662708 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene CAS No. 168433-84-9](/img/structure/B1662708.png)

5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene

Vue d'ensemble

Description

Spiro compounds are a class of organic compounds that have two rings sharing one atom, forming a structure that resembles a figure-eight or a bow tie . The compound you mentioned has a spiro[2.4]hept-5-ene core, which means it has a seven-membered ring (heptane) with a double bond (ene) at the 5-position, and a spiro junction at the 2 and 4 positions . Attached to this core are two phenyl rings, one with a fluorine atom (4-Fluorophenyl) and the other with a methylsulfonyl group (4-methylsulfonylphenyl).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic core followed by the introduction of the phenyl rings . The fluorine and methylsulfonyl groups could be introduced via electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core and the attached phenyl rings . The presence of the double bond in the heptane ring and the electronegative fluorine atom would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The double bond in the heptane ring could participate in addition reactions . The fluorine atom and the methylsulfonyl group on the phenyl rings could direct electrophilic aromatic substitution reactions to certain positions on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the methylsulfonyl group could increase the compound’s polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique

Cyclooxygenase Inhibition

One of the key applications of this compound is in the field of cyclooxygenase (COX) inhibition. Novel spiro compounds like 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene have been synthesized and shown to be potent inducible cyclooxygenase (COX-2) inhibitors. These inhibitors are particularly significant due to their high selectivity and potency, with some exhibiting inhibition in the low nanomolar range and selectivity ratios reaching four orders of magnitude. A methyl sulfone spiro[2.4]hept-5-ene compound was found to be orally active in a rat arthritis model without causing gastric lesions, indicating its potential therapeutic applications (Reitz et al., 1995).

Polymer Chemistry and Material Science

Spiro compounds, including variants of 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene, have been utilized in the synthesis of novel materials. For example, they have been used in the creation of novel polymeric alloys with improvements in toughness over standard polylactic acid (PLA) materials. These advances in material science offer potential applications in various industrial and biomedical fields (Jing & Hillmyer, 2008).

Antimicrobial and Anticancer Research

Some spiro compounds have shown promising results in antimicrobial and anticancer research. For instance, spiro-piperidin-4-ones have been synthesized and shown effective against Mycobacterium tuberculosis, with one compound demonstrating significant in vitro and in vivo activity. This suggests potential applications in the treatment of tuberculosis and other bacterial infections (Kumar et al., 2008). Additionally, certain spiro compounds have exhibited cytotoxicity against cancerous liver cells, highlighting their potential as anti-liver cancer agents (Abolhasani et al., 2020).

Optoelectronic Applications

In the field of optoelectronics, spiro compounds have been used in the development of organic light-emitting diodes (OLEDs). Spiro-type host materials doped with blue dopant materials have shown high color purity and efficiency, indicating their potential use in the production of OLED displays (Jeon et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCIAZMKVAJRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

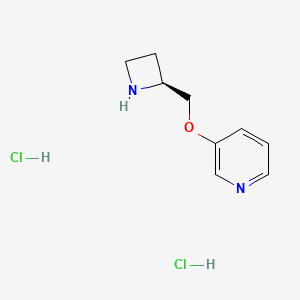

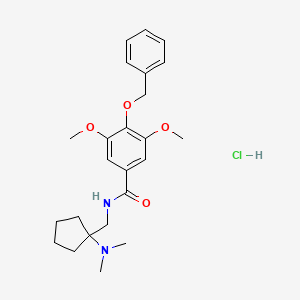

![N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B1662636.png)

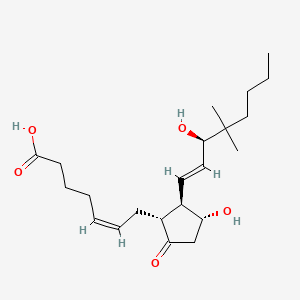

![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)

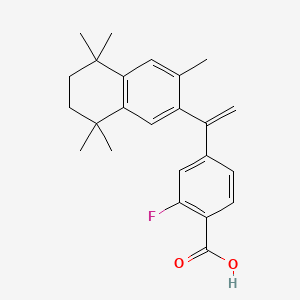

![3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide](/img/structure/B1662642.png)

![2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1662645.png)